molecular formula C25H32N2O6S B3011899 (Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-99-5

(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B3011899
CAS No.: 865161-99-5
M. Wt: 488.6
InChI Key: WINOPPPCXWIMEB-QPLCGJKRSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with ethoxy, methoxyethyl, and triethoxybenzamide groups. The Z-configuration at the imine bond (C=N) is critical for its stereochemical properties, influencing molecular interactions and stability.

Properties

IUPAC Name

3,4,5-triethoxy-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O6S/c1-6-30-18-10-11-19-22(16-18)34-25(27(19)12-13-29-5)26-24(28)17-14-20(31-7-2)23(33-9-4)21(15-17)32-8-3/h10-11,14-16H,6-9,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINOPPPCXWIMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to delve into the biological activity of this specific compound, summarizing key findings from recent research studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Benzothiazole moiety
  • Functional Groups : Triethoxy group and ethoxy substituents
  • Molecular Formula : C₁₉H₂₅N₃O₅S

This structural complexity is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives. For instance, a study synthesized various benzothiazole compounds and evaluated their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in these cancer cell lines .

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4311.5Inhibition of AKT and ERK pathways
B7A5492.0Induction of apoptosis via caspase activation

The compound this compound is expected to exhibit similar mechanisms due to its structural similarities with active compounds like B7.

Anti-inflammatory Activity

In addition to anticancer effects, benzothiazole derivatives have shown promising anti-inflammatory activities. The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in macrophage models treated with these compounds . This suggests that this compound may also possess anti-inflammatory properties.

Mechanistic Studies

Mechanistic studies indicate that the biological activity of benzothiazole derivatives is often linked to their ability to modulate key signaling pathways involved in cell survival and inflammation. For instance:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that certain derivatives caused cell cycle arrest at the G0/G1 phase.
  • Apoptosis Induction : Western blot assays demonstrated increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in treated cells.

Case Studies

Several case studies have focused on the synthesis and evaluation of benzothiazole derivatives:

  • Study on Compound B7 : This compound was shown to inhibit proliferation in multiple cancer cell lines while also reducing inflammatory markers in macrophage cultures .
  • Structural Modifications : Research has indicated that modifications to the benzothiazole core can enhance biological activity, making it crucial for future studies on this compound to explore various substitutions.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Flexibility : The target compound’s ethoxy and methoxyethyl substituents offer tunability for optimizing pharmacokinetic properties, contrasting with the rigid sulfonyl framework in ’s compound .
  • Spectroscopic Signatures : The C=N stretch in the target compound (~1640 cm⁻¹) aligns with analogous peaks in and , suggesting shared conjugation effects .

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